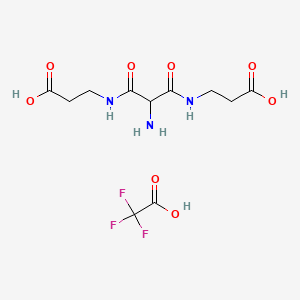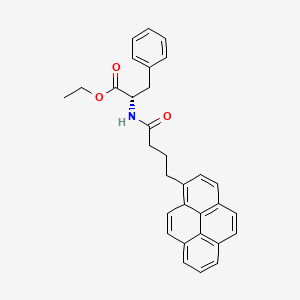
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a pyrene moiety, which is known for its fluorescence properties, making it useful in various analytical and imaging techniques.
作用机制
Target of Action
The primary target of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is proteins . This compound is of interest for the study of site-specific photocleavage of proteins .
Mode of Action
This compound interacts with its protein targets through a process known as photocleavage . In conjunction with this compound, an electron acceptor, such as cobalt (III) hexammine (CoHA), is required for this reaction . This interaction results in the cleavage of the protein at specific sites .
Biochemical Pathways
The biochemical pathway affected by this compound is the protein photocleavage pathway
Result of Action
The molecular and cellular effects of this compound’s action involve the photocleavage of proteins at specific sites . This can potentially alter the function of the protein, leading to changes in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester typically involves the following steps:
Formation of the Pyrene Derivative: The initial step involves the preparation of a pyrene derivative, such as pyrene-1-carboxylic acid, through a Friedel-Crafts acylation reaction.
Coupling with Butanoic Acid: The pyrene derivative is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pyrene-butanoyl intermediate.
Esterification with L-Phenylalanine: The final step involves the esterification of the pyrene-butanoyl intermediate with L-phenylalanine ethyl ester in the presence of a catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylalanine moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrene-1,6-dione.
Reduction: Formation of pyrene-1-ylbutanol.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in biomolecular imaging and tracking of cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
相似化合物的比较
Similar Compounds
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tyrosinate
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tryptophanate
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-histidinate
Uniqueness
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is unique due to its specific combination of a pyrene moiety and L-phenylalanine, which imparts distinct fluorescence properties and biological activity. This makes it particularly valuable for applications in fluorescence-based imaging and diagnostics, where high sensitivity and specificity are required.
属性
IUPAC Name |
ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXWSIGCMVMENA-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652670 |
Source


|
| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331912-17-4 |
Source


|
| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
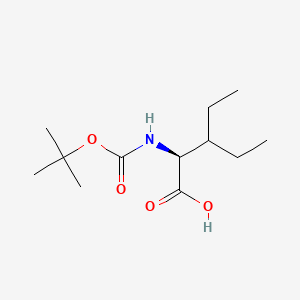
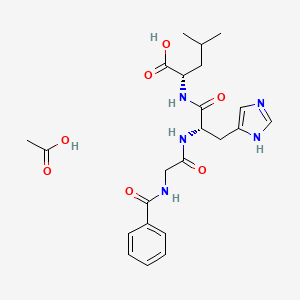

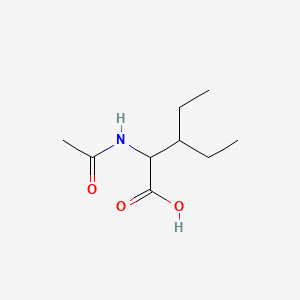
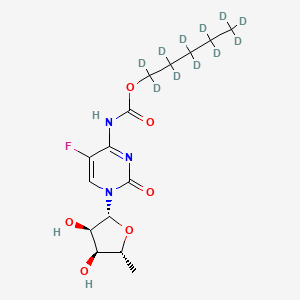
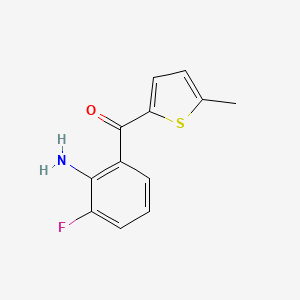

![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
